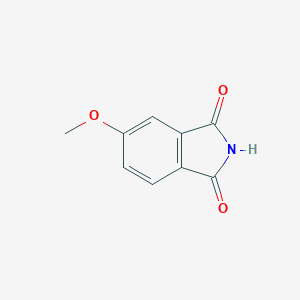

5-Methoxyisoindoline-1,3-dione

Description

Properties

IUPAC Name |

5-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIANPEOCBJDOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522429 | |

| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-04-3 | |

| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyisoindoline-1,3-dione

This guide provides a comprehensive overview of the core basic properties of 5-Methoxyisoindoline-1,3-dione, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature and chemical databases.

Core Properties and Data

This compound, a derivative of phthalimide, is a compound of interest in medicinal chemistry due to the diverse biological activities associated with the isoindoline-1,3-dione scaffold.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Methoxyphthalimide | N/A |

| CAS Number | 50727-04-3 | N/A |

| Molecular Formula | C₉H₇NO₃ | N/A |

| Molecular Weight | 177.16 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 219 °C | N/A |

| Boiling Point | Data not available | N/A |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 9.84 ± 0.20 | N/A |

Solubility Profile

While specific quantitative solubility data for this compound is limited, the solubility of the structurally related 5-Hydroxyisoindoline-1,3-dione provides valuable insights. It is anticipated that this compound exhibits good solubility in polar organic solvents and limited solubility in non-polar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | High | The polar nature of the carbonyl and methoxy groups facilitates strong dipole-dipole interactions with these solvents. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to Good | Capable of hydrogen bonding with the solvent molecules. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Protocols

The synthesis of isoindoline-1,3-dione derivatives is well-established in the scientific literature. A general and adaptable protocol for the preparation of this compound is provided below, based on common synthetic strategies.

Synthesis of this compound from 4-Methoxyphthalic Anhydride

This protocol describes a common method for the synthesis of N-unsubstituted isoindoline-1,3-diones.

Materials:

-

4-Methoxyphthalic anhydride

-

Urea

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphthalic anhydride (1 equivalent) and urea (1.1 equivalents).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure proper mixing and dissolution of the reactants upon heating.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid and urea.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Potential Biological Activities and Signaling Pathways

The isoindoline-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities. Derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, anticancer, and enzyme inhibitory properties.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

A plausible mechanism for the anti-inflammatory effects of isoindoline-1,3-dione derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

This diagram illustrates the inhibition of COX enzymes by this compound, which in turn blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Experimental and Logical Workflows

The following diagram outlines a general workflow for the synthesis and initial biological screening of this compound.

This workflow provides a logical progression from the initial synthesis of the compound through to its purification, structural verification, and preliminary biological evaluation.

An In-depth Technical Guide to 5-Methoxyisoindoline-1,3-dione: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyisoindoline-1,3-dione, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers engaged in the study and application of isoindoline-1,3-dione derivatives.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a bicyclic isoindoline core substituted with a methoxy group. The isoindoline-1,3-dione moiety is a key pharmacophore found in numerous biologically active compounds.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [1] |

| CAS Number | 50727-04-3[1] |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported; related compound 5-Hydroxyisoindoline-1,3-dione melts at 290°C[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-methoxyphthalic anhydride with a suitable amine source, or via a multi-step synthesis starting from commercially available precursors. A general and widely adopted method involves the reaction of phthalic anhydride derivatives with primary amines in a suitable solvent, often with heating.[3]

Experimental Protocol: Synthesis via Condensation

Materials:

-

4-Methoxyphthalic anhydride

-

Urea (or other amine source)

-

Glacial acetic acid

Procedure:

-

A mixture of 4-methoxyphthalic anhydride (1 molar equivalent) and urea (1.1 molar equivalents) is suspended in glacial acetic acid.

-

The reaction mixture is heated to reflux for 3-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then ethanol to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | m | 3H |

| Methoxy-H | ~3.9 | s | 3H |

| Imide-H | 8.0 - 11.0 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Carbonyl (C=O) | 165 - 170 | ||

| Aromatic C-O | 160 - 165 | ||

| Aromatic C | 110 - 140 | ||

| Methoxy C | ~56 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imide) | 3100 - 3300 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (imide, asymmetric) | 1750 - 1790 | Strong |

| C=O Stretch (imide, symmetric) | 1680 - 1720 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (ether) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 177.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of neutral fragments such as CO, OCH₃, and the cleavage of the imide ring.[4][5][6]

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9] These activities are often attributed to their ability to inhibit specific enzymes or modulate signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8] Others have demonstrated potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[10]

Given the structural similarities, this compound could potentially interact with similar biological targets. A hypothetical signaling pathway that could be modulated by this compound, based on the known activities of its analogs, is the NF-κB signaling pathway, which is central to inflammation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Buy 5-Hydroxyisoindoline-1,3-dione | 50727-06-5 [smolecule.com]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemconnections.org [chemconnections.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyisoindoline-1,3-dione: A Comprehensive Technical Guide

CAS Number: 50727-04-3

This technical guide provides an in-depth overview of 5-Methoxyisoindoline-1,3-dione, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its identification, chemical properties, synthesis, and biological significance.

Chemical Identification and Properties

This compound is a substituted phthalimide derivative. Its fundamental properties are summarized in the table below, providing a clear reference for its identification and handling.

| Property | Value |

| CAS Number | 50727-04-3 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 5-Methoxyisoindole-1,3-dione |

| Synonyms | 4-Methoxyphthalimide |

Synthesis of Isoindoline-1,3-dione Derivatives: An Experimental Protocol

A general experimental procedure is as follows:

Reaction: Phthalic anhydride (or a substituted derivative) is reacted with a primary amine in a suitable solvent, typically glacial acetic acid.

Procedure:

-

An equimolar mixture of the phthalic anhydride derivative (e.g., 4-methoxyphthalic anhydride) and a primary amino-containing compound is prepared.

-

The mixture is dissolved in glacial acetic acid.

-

The reaction mixture is refluxed for a period of 3 hours.[1]

-

Upon completion of the reaction, the mixture is cooled and diluted with water to precipitate the product.

-

The crude product is then collected by filtration and can be further purified by recrystallization from ethanol.[1]

This synthetic approach is versatile and can be adapted for the preparation of a wide range of N-substituted isoindoline-1,3-dione derivatives.[1]

Spectroscopic Characterization

The structural elucidation of isoindoline-1,3-dione derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of isoindoline-1,3-dione derivatives generally exhibit signals in the aromatic region (typically between δ 6.45–8.48 ppm) corresponding to the protons on the phthalimide ring.[1] The specific chemical shifts and coupling patterns would be dependent on the substitution pattern. For this compound, one would expect signals corresponding to the methoxy group protons (a singlet) and the aromatic protons, with splitting patterns indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbonyl carbons of the imide ring are typically observed in the downfield region of the spectrum.[1]

Infrared (IR) Spectroscopy: The IR spectra of isoindoline-1,3-dione derivatives are characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide. These bands typically appear in the region of 1699 to 1779 cm⁻¹.[1]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule.

Biological Activity and Potential Applications

Isoindoline-1,3-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has been investigated for a range of therapeutic applications.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of isoindoline-1,3-dione derivatives against various cancer cell lines.[2][3][4][5] The anticancer activity is often dependent on the nature and position of substituents on the isoindoline ring structure.[3] For instance, certain derivatives have shown inhibitory effects on the viability of adenocarcinoma (A549) cells.[4]

Anti-inflammatory and Analgesic Activities: Derivatives of isoindoline-1,3-dione have been reported to possess anti-inflammatory and analgesic properties.[6] Some compounds have been shown to reduce carrageenan-induced edema in animal models, suggesting their potential as anti-inflammatory agents.[7][8]

Acetylcholinesterase (AChE) Inhibition: The isoindoline-1,3-dione scaffold is considered a noteworthy pharmacophore for the design of acetylcholinesterase inhibitors, which are a key class of drugs for the management of Alzheimer's disease.[9][10][11] Several derivatives have shown potent inhibitory activity against AChE.[10][12]

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the activities of related compounds, several pathways could be implicated. For instance, the anti-inflammatory effects of some isoindoline-1,3-dione derivatives have been linked to the modulation of cytokine production, such as suppressing TNF-α.[13] The anticancer activities could involve various pathways related to cell proliferation and apoptosis.

To investigate the biological activity of a compound like this compound, a typical experimental workflow would be employed.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

References

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. printo.2promojournal.com [printo.2promojournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholines… [ouci.dntb.gov.ua]

- 12. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Methoxyisoindoline-1,3-dione: A Technical Guide for Researchers

An In-depth Examination of Synthetic Pathways, Starting Materials, and Experimental Protocols for the Preparation of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-methoxyisoindoline-1,3-dione, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering a detailed exploration of starting materials, reaction mechanisms, and experimental procedures.

Introduction

This compound, also known as 5-methoxyphthalimide, is a heterocyclic compound incorporating the phthalimide functional group. The isoindoline-1,3-dione scaffold is a prominent feature in a wide array of biologically active molecules and approved pharmaceuticals. The methoxy substituent on the aromatic ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making this compound a crucial intermediate for the synthesis of novel therapeutic agents. This guide will detail the primary synthetic pathways, providing quantitative data and step-by-step experimental protocols to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of a key intermediate, 4-methoxyphthalic acid, followed by its conversion to the corresponding anhydride, and subsequent reaction with a nitrogen source to yield the target imide.

Spectroscopic data of 5-Methoxyisoindoline-1,3-dione (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data of 5-Methoxyisoindoline-1,3-dione is essential for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of this compound, a derivative of phthalimide, relies on a combination of spectroscopic techniques. The molecular formula is C₉H₇NO₃, and its molecular weight is 177.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons of the isoindoline-1,3-dione ring system typically appear in the range of δ 7.0-8.0 ppm. The methoxy group (-OCH₃) protons are expected to show a sharp singlet at approximately δ 3.8-4.0 ppm. The proton attached to the nitrogen atom of the imide may be observed as a broad singlet, although its chemical shift can be variable and it may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the imide group, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-150 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself will produce a signal around δ 55-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Carbon Type |

| ~7.8-7.2 | Multiplet | ~168 | C=O (Imide) |

| ~3.9 | Singlet | ~150 | C-OCH₃ |

| ~135-115 | Aromatic CH | ||

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The two carbonyl groups of the imide will give rise to strong, distinct stretching vibrations.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Imide) | Asymmetric stretch | ~1770 |

| C=O (Imide) | Symmetric stretch | ~1710 |

| C-O-C (Methoxy) | Stretch | ~1250 and ~1050 |

| C-N (Imide) | Stretch | ~1380 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | ~1600-1450 |

The presence of a strong band around 1779-1699 cm⁻¹ is indicative of the carbonyl group of the imide ring in isoindoline-1,3-dione derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 177.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 177 | Molecular Ion |

| [M+H]⁺ | 178 | Protonated Molecular Ion |

| [M+Na]⁺ | 200 | Sodium Adduct |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for isoindoline-1,3-dione derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly recorded on a spectrophotometer using an Attenuated Total Reflectance (ATR) accessory. The data is typically collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using an Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility and Stability of 5-Methoxyisoindoline-1,3-dione

Executive Summary

This technical guide provides a detailed overview of the solubility and stability characteristics of 5-Methoxyisoindoline-1,3-dione. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document combines theoretical expectations based on its chemical structure, insights from structurally similar analogs, and standardized methodologies for its empirical evaluation.

The guide furnishes detailed protocols for determining both kinetic and thermodynamic solubility, essential for applications ranging from high-throughput screening to formulation development. Furthermore, it outlines a comprehensive strategy for assessing chemical stability through forced degradation studies, in accordance with ICH guidelines. All experimental procedures are accompanied by workflow diagrams generated using Graphviz (DOT language) to provide clear, visual representations of the processes.

Introduction to this compound

This compound is a derivative of phthalimide, a chemical scaffold of significant interest in medicinal chemistry. Derivatives of isoindoline-1,3-dione have been explored for a range of biological activities, including as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes.[1][2] Understanding the physicochemical properties of this compound, such as solubility and stability, is critical for its successful application in drug discovery and development, ensuring reliable results in biological assays and guiding formulation strategies.[3][4]

Chemical Structure:

-

IUPAC Name: 5-methoxyisoindole-1,3-dione

-

Molecular Formula: C₉H₇NO₃

-

Molecular Weight: 177.16 g/mol

-

CAS Number: 50727-04-3

Solubility Profile

The primary factors governing its solubility are the polar imide and carbonyl groups, which can act as hydrogen bond acceptors, and the relatively non-polar benzene ring. The methoxy group adds slight polarity.

Expected Solubility

The expected solubility in common laboratory solvents is summarized below. These are estimations and should be confirmed experimentally.

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | The polar nature of these solvents strongly solvates the polar imide group. DMSO is an excellent solvent for many isoindoline derivatives.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | The solvent's ability to hydrogen bond facilitates interaction with the carbonyl and imide groups.[5] |

| Aqueous Buffers | PBS (pH 7.4) | Low | The hydrophobic aromatic ring limits aqueous solubility. Solubility is a critical parameter for biological assays.[3][6] |

| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant dissolution in non-polar media.[5] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, two common types of solubility assays are recommended: kinetic and thermodynamic.[6][7]

This high-throughput method is ideal for early drug discovery, measuring the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[6][7][8]

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, resulting in a 2% DMSO co-solvent concentration.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (e.g., 25°C).[7]

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility limit.[7][9]

This method measures the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[3][10]

Protocol: Shake-Flask Method

-

Compound Addition: Add an excess amount of solid (e.g., 1 mg) of this compound to a glass vial.[10]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., PBS, pH 7.4) to the vial.[10]

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration using a low-binding filter plate.[7]

-

Quantification: Aspirate the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[3][7]

Visualization of Solubility Workflows

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

The stability of a compound is its ability to resist chemical change over time. For isoindoline-1,3-diones, the imide ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Assessing stability is crucial for determining storage conditions, shelf-life, and identifying potential degradants.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are the most effective way to evaluate the intrinsic stability of a molecule.[12] These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways, as recommended by ICH guidelines (Q1A R2).[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Experimental Protocol for Forced Degradation

1. Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

2. Stress Conditions:

-

The following conditions should be applied in parallel experiments.[12][13][15] A control sample (unstressed) should be analyzed at each time point.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | Mix sample with 0.1 N HCl. Incubate at 60-70°C for up to 8 hours.[13][15] | To test lability to acidic environments. |

| Base Hydrolysis | Mix sample with 0.1 N NaOH. Incubate at room temperature or mildly elevated temperature for a set period. | To test lability to alkaline environments, particularly for the imide ring. |

| Oxidation | Mix sample with 3% Hydrogen Peroxide (H₂O₂). Store in the dark at room temperature for up to 24 hours.[15] | To assess susceptibility to oxidation. |

| Thermal | Store the solid compound and the solution at elevated temperatures (e.g., 70°C) for up to one week.[14][15] | To evaluate thermal stability. |

| Photostability | Expose solid compound and solution to a light source providing at least 1.2 million lux-hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[12] A dark control should be run in parallel. | To determine sensitivity to light. |

3. Analysis:

-

At designated time points, withdraw aliquots from each stress condition.

-

Neutralize the acid and base samples if necessary.

-

Analyze all samples, including controls, using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase and UV detection).

-

The method must be able to separate the parent compound from all significant degradation products.[13]

-

Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.

Visualization of Stability Testing Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

While specific experimental data on this compound is sparse, its structural characteristics suggest moderate solubility in polar organic solvents and low solubility in aqueous and non-polar media. The imide moiety represents a potential site for hydrolytic degradation.

It is strongly recommended that researchers perform the detailed solubility and stability studies outlined in this guide. Empirical data from these experiments are indispensable for:

-

Ensuring accurate concentration in biological assays.

-

Guiding the development of suitable formulations for in vivo studies.

-

Defining appropriate storage conditions and retest periods.

-

Fulfilling regulatory requirements for drug development.[16]

References

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. evotec.com [evotec.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Buy 5-Hydroxyisoindoline-1,3-dione | 50727-06-5 [smolecule.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. japsonline.com [japsonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 15. Forced Degradation Studies - STEMart [ste-mart.com]

- 16. pharmtech.com [pharmtech.com]

Advancements in Cancer and Enzyme Inhibition: A Technical Overview of 5-Methoxyisoindoline-1,3-dione Derivatives

For Immediate Release

[City, State] – December 24, 2025 – The quest for novel therapeutic agents with enhanced efficacy and target specificity remains a cornerstone of modern drug discovery. Within this landscape, derivatives of 5-methoxyisoindoline-1,3-dione have emerged as a promising class of compounds, demonstrating significant potential in the realms of oncology and enzyme inhibition. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into these compelling molecules, tailored for researchers, scientists, and drug development professionals.

Anticancer Potential: Inducing Programmed Cell Death

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

One notable derivative, (E)-1-(2-(4-methylpiperazin-1-yl)ethyl)-[3,3'-biindolinylidene]-2,2'-dione, has demonstrated potent antiproliferative activity against leukemic K562 cells. Mechanistic studies revealed that this compound disrupts the cell cycle progression from the G1 to the G2 phase and triggers apoptotic cell death[1]. This suggests that the this compound scaffold can be effectively modified to create compounds that interfere with fundamental cellular processes in cancer cells.

While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the existing data for the broader isoindoline-1,3-dione class of compounds showcases their significant anticancer potential. For instance, certain derivatives have exhibited potent activity against A549 and HepG2 human cancer cell lines, with IC50 values as low as 6.76 and 9.44 μM, respectively[2]. Another study on N-benzylisoindole-1,3-dione derivatives reported IC50 values of 114.25 μM and 116.26 μM against A549 cells[3]. These findings underscore the therapeutic promise of this chemical scaffold.

Table 1: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| Compound 37 (an isoindoline-1,3-dione derivative) | A549 | 6.76 | [2] |

| Compound 37 (an isoindoline-1,3-dione derivative) | HepG2 | 9.44 | [2] |

| N-benzylisoindole-1,3-dione derivative 3 | A549 | 114.25 | [3] |

| N-benzylisoindole-1,3-dione derivative 4 | A549 | 116.26 | [3] |

Enzyme Inhibition: A Key Therapeutic Strategy

Beyond their anticancer properties, this compound derivatives have shown promise as potent enzyme inhibitors. The inhibition of specific enzymes is a critical strategy in treating a multitude of diseases. For example, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is upregulated in several cancers, including pancreatic cancer. A specific mechanism-based inhibitor of NQO1, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has demonstrated significant growth inhibition in human pancreatic tumor cell lines with IC50 values of 108 and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively.

Furthermore, isoindoline-1,3-dione-based sulfonamides have been identified as inhibitors of key enzymes associated with diabetes and hyperpigmentation, such as α-Glucosidase, aldose reductase (ALR2), and tyrosinase. One such derivative, compound 4a, exhibited a high inhibitory potency against ALR2 with a Ki of 0.211 µM, while compound 4k was a potent inhibitor of α-Glucosidase with a Ki of 0.049 µM. Compound 4d showed excellent inhibitory activity against tyrosinase with a Ki of 1.43 µM[4].

Table 2: Enzyme Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Target Enzyme | Inhibition Value (Ki/IC50) | Reference |

| ES936 | NQO1 | 108 nM (IC50, MIA PaCa-2) | |

| ES936 | NQO1 | 365 nM (IC50, BxPC-3) | |

| Compound 4a | Aldose Reductase (ALR2) | 0.211 µM (Ki) | [4] |

| Compound 4k | α-Glucosidase | 0.049 µM (Ki) | [4] |

| Compound 4d | Tyrosinase | 1.43 µM (Ki) | [4] |

| ZM4 | COX-1 & COX-2 | 3.0-3.6 µM (IC50) | [5] |

| ZM5 | COX-1 & COX-2 | 3.0-3.6 µM (IC50) | [5] |

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Apoptosis Detection: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring their activity provides a direct indication of apoptosis induction.

Principle: The assay utilizes a specific caspase substrate (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a chromophore or fluorophore). Cleavage of the substrate by active caspases releases the reporter, which can be quantified.[6][7]

Protocol (Fluorometric):

-

Cell Lysis: Lyse the treated and control cells to release cellular contents.

-

Substrate Addition: Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[7]

Analysis of Apoptotic Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of apoptotic signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins).

Protocol:

-

Protein Extraction: Prepare protein lysates from treated and control cells.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][8]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by this compound derivatives likely involves the modulation of key signaling pathways. While specific pathways for these derivatives are still under investigation, the broader class of isoindoline-1,3-diones is known to influence pathways such as the intrinsic (mitochondrial) apoptosis pathway.

Below are diagrams illustrating a general experimental workflow for evaluating the anticancer activity of these compounds and a putative signaling pathway for apoptosis induction.

Caption: General workflow for the evaluation of this compound derivatives.

Caption: Putative intrinsic apoptosis pathway induced by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities warrant further investigation. The detailed experimental protocols and workflow provided in this guide are intended to support the research community in further exploring the full therapeutic potential of this exciting class of compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to enable the design of more potent and selective drug candidates.

References

- 1. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyisoindoline-1,3-dione and its related compounds, focusing on their synthesis, biological activities, and potential as scaffolds in drug discovery. The isoindoline-1,3-dione core, a phthalimide derivative, is a prominent pharmacophore found in numerous biologically active compounds. The introduction of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological targets.

Core Compound: this compound

This compound is a key chemical intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound and Derivatives

The synthesis of isoindoline-1,3-diones, including the 5-methoxy derivative, typically proceeds through the reaction of the corresponding phthalic anhydride with ammonia or a primary amine.

General Experimental Protocol for N-Substituted Isoindoline-1,3-dione Synthesis

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of a phthalic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid or benzene.[1][2]

Materials:

-

Substituted Phthalic Anhydride (e.g., 4-Methoxyphthalic anhydride)

-

Primary Amine

-

Glacial Acetic Acid or Benzene

Procedure:

-

An equimolar mixture of the substituted phthalic anhydride and the desired primary amine is dissolved in glacial acetic acid or benzene.[1][2]

-

The reaction mixture is refluxed for several hours (typically 4-7 hours).[2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.[1]

-

Further purification can be achieved by recrystallization from an appropriate solvent.

This versatile method allows for the synthesis of a diverse library of N-substituted isoindoline-1,3-dione derivatives by varying the primary amine reactant.

Biological Activities and Therapeutic Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, its N-substituted derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have explored the anticancer potential of isoindoline-1,3-dione derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity of Isoindoline-1,3-dione Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | |

| N-benzylisoindoline-1,3-dione derivative 3 | A549-Luc | 114.25 | [3] |

| N-benzylisoindoline-1,3-dione derivative 4 | A549-Luc | 116.26 | [3] |

| Compound 7 (azide and silyl ether substituted) | A549 | 19.41 | |

| Compound 3 (Tetrachlorinated derivative) | Leishmania tropica | 0.0478 µmol/mL | [1] |

Anti-inflammatory and Analgesic Activity

Derivatives of isoindoline-1,3-dione have demonstrated promising anti-inflammatory and analgesic properties.[1] One study revealed that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibited analgesic activity 1.6 times higher than the standard drug metamizole sodium.[2]

Experimental Protocol for Analgesic Activity (Acetic Acid-Induced Writhing Test):

This is a standard in vivo model to screen for analgesic activity.

-

Animal Model: Albino mice are typically used.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally.

-

Induction of Writhing: After a specific period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

Observation: The number of writhes is counted for a defined period after the acetic acid injection.

-

Evaluation: A reduction in the number of writhes in the treated group compared to a control group indicates analgesic activity.

Enzyme Inhibition

Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase (AChE) Inhibition:

| Compound | IC₅₀ (µM) | Reference |

| 2-((5-((1-benzylpiperidin-4-yl)amino)pentyl)oxy)isoindoline-1,3-dione | 87 nM | [4] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 | [4] |

| Substituted benzyl ring derivatives | 10 - 140 | [4] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoindoline-1,3-dione derivatives stem from their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, some key pathways have been implicated.

Some isoindoline-1,3-dione derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription and a protective cellular response against oxidative stress.

The development of new therapeutic agents based on the isoindoline-1,3-dione scaffold follows a logical progression from chemical synthesis and purification to comprehensive biological evaluation. Structure-activity relationship (SAR) studies are crucial in this process to identify the key structural features responsible for the observed biological activity and to guide the design of more potent and selective compounds.

Conclusion

This compound serves as a valuable building block for the synthesis of a wide array of N-substituted derivatives with significant therapeutic potential. The versatility of the isoindoline-1,3-dione core, coupled with the electronic influence of the 5-methoxy group, allows for the fine-tuning of biological activity against various targets. Further exploration of the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 3. media.neliti.com [media.neliti.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Isoindoline-1,3-dione: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-1,3-dione, more commonly known as phthalimide, is a pivotal scaffold in organic and medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The rigid, planar structure of the phthalimide moiety and its utility as a masked form of a primary amine have made it an indispensable tool in synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of phthalimide synthesis, with a focus on key methodologies, detailed experimental protocols, and comparative quantitative data.

The journey of phthalimide begins in the 19th century with the pioneering work on phthalic acid. In 1836, the French chemist Auguste Laurent was the first to obtain phthalic acid by oxidizing naphthalene tetrachloride.[1][2][3] Believing it to be a naphthalene derivative, he initially named it "naphthalic acid".[1][2] Laurent also succeeded in preparing phthalimide from this acid.[4] However, it was the German chemist Siegmund Gabriel who, in 1887, elevated the significance of phthalimide by developing the "Gabriel synthesis," a robust method for the synthesis of primary amines.[5][6][7] This discovery addressed the persistent challenge of over-alkylation in the synthesis of primary amines from ammonia.[6][7]

This guide will delve into the foundational synthetic routes to phthalimide and its derivatives, providing detailed experimental procedures and quantitative data to aid researchers in the practical application of these historically significant reactions.

Core Synthetic Methodologies

Synthesis of Phthalimide from Phthalic Anhydride

The most direct and economically viable method for the preparation of phthalimide is the reaction of phthalic anhydride with a nitrogen source. Historically and in current practice, ammonia or urea are the most common reagents for this transformation.

One of the earliest and most efficient methods involves heating phthalic anhydride with aqueous ammonia.[8] This method is notable for its high yield and the purity of the resulting product. The reaction can also be carried out by fusing phthalic anhydride with ammonium carbonate.[8] An alternative approach is the ammoxidation of ortho-xylene, which can also produce phthalimide.[9]

-

Reagents:

-

Phthalic Anhydride (500 g, 3.4 moles)

-

28% Aqueous Ammonia (400 g, 444 cc, 6.6 moles)

-

-

Procedure:

-

In a 5-liter Pyrex round-bottomed flask, combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia.

-

Fit the flask with an air condenser (at least 10 mm in diameter).

-

Slowly heat the flask with a direct flame until the mixture reaches a state of quiet fusion at approximately 300°C. It is advisable to occasionally shake the flask during heating. Any material that sublimes into the condenser should be pushed down with a glass rod.

-

Once the reaction is complete, pour the hot mixture into a crock and cover it with paper to prevent loss by sublimation.

-

Allow the mixture to cool. The resulting product is practically pure phthalimide.

-

-

Yield: 470–480 g (95–97% of the theoretical amount).[8]

-

Melting Point: 232–235°C.[8]

The Gabriel Synthesis of Primary Amines

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a cornerstone of amine synthesis that avoids the formation of secondary and tertiary amine byproducts.[5][6][7] The method utilizes the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[10] The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.

The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is significantly increased due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance.[11] This allows for easy deprotonation with a moderately strong base like potassium hydroxide to form potassium phthalimide.

-

Part A: N-Alkylation of Potassium Phthalimide

-

Formation of Potassium Phthalimide: Phthalimide is treated with an ethanolic solution of potassium hydroxide (KOH) to form the potassium salt of phthalimide.[12][13] This salt is often used directly or can be isolated.

-

Alkylation: The potassium phthalimide is then heated with a primary alkyl halide. A nucleophilic substitution reaction (SN2) occurs where the phthalimide anion displaces the halide, forming an N-alkylphthalimide.[11][13] Dimethylformamide (DMF) is often considered the best solvent for this step.[5]

-

-

Part B: Cleavage of the N-Alkylphthalimide

-

Acidic Hydrolysis: The N-alkylphthalimide can be cleaved by heating with a strong acid, such as sulfuric or hydrobromic acid.[5] This method, however, is harsh and can be unsuitable for substrates with acid-sensitive functional groups.[5]

-

The Ing-Manske Procedure (Hydrazinolysis): A milder and more common method for cleaving the N-alkylphthalimide is the Ing-Manske procedure, developed in 1926.[5] This involves refluxing the N-alkylphthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol.[5] The reaction produces the desired primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.[10]

-

| Step | Reagents and Conditions | Yield | Notes |

| N-Alkylation | Potassium phthalimide, primary alkyl halide, DMF | Generally high | Reaction is most effective with primary alkyl halides. Secondary halides often fail.[10] |

| Cleavage (Acidic Hydrolysis) | N-alkylphthalimide, strong acid (e.g., H₂SO₄), heat | Variable, often lower yields | Harsh conditions can lead to side products and are not suitable for sensitive substrates.[5] |

| Cleavage (Ing-Manske) | N-alkylphthalimide, hydrazine hydrate, refluxing ethanol | Generally good to excellent | Milder, neutral conditions. The phthalhydrazide precipitate is easily separated.[5] |

Visualizing the Synthetic Pathways

To better illustrate the relationships and workflows of isoindoline-1,3-dione synthesis, the following diagrams have been generated.

References

- 1. Phthalic acid - Wikipedia [en.wikipedia.org]

- 2. Phthalic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Auguste Laurent – Wikipedia [de.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Anidride ftalica - Wikipedia [it.wikipedia.org]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 13. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

Predictive Analysis of 5-Methoxyisoindoline-1,3-dione's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisoindoline-1,3-dione is a small molecule belonging to the phthalimide (isoindoline-1,3-dione) class of compounds. This chemical scaffold is of significant interest in medicinal chemistry as it forms the core structure of several clinically approved drugs, including thalidomide, pomalidomide, and lenalidomide, which are known for their immunomodulatory and anti-cancer properties.[1] The broader family of isoindoline-1,3-dione derivatives has been extensively investigated and shown to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor effects.[2][3][4] Given the pharmacological promiscuity of this scaffold, predicting the specific mechanism of action for this compound requires a systematic evaluation of the most probable biological targets associated with its structural class.

This technical guide provides a predictive analysis of the potential mechanisms of action for this compound, focusing on two primary, well-documented pathways for this class of compounds: Cyclooxygenase (COX) inhibition and Cholinesterase (AChE/BuChE) inhibition . The predictions are based on structure-activity relationships derived from published data on analogous compounds. This document outlines potential signaling pathways, presents quantitative data from related molecules in structured tables, and provides detailed experimental protocols for in vitro validation.

Predicted Mechanisms of Action

Based on the extensive literature on isoindoline-1,3-dione derivatives, two primary mechanisms of action are predicted for this compound:

-

Cyclooxygenase (COX) Inhibition: Many N-substituted isoindoline-1,3-dione derivatives have demonstrated anti-inflammatory and analgesic properties, which are often attributed to the inhibition of COX enzymes (COX-1 and COX-2).[3][5][6] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. The planar, hydrophobic nature of the phthalimide ring is thought to facilitate binding to the active site of COX enzymes.[7]

-

Cholinesterase Inhibition: A growing body of research has focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The core scaffold is often functionalized to interact with the active sites of these enzymes.

Predicted Signaling Pathway: COX Inhibition

The predicted inhibitory action of this compound on COX enzymes would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 5. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Methoxyisoindoline-1,3-dione: An Application Note and Protocol for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-methoxyisoindoline-1,3-dione, a key building block in the development of novel therapeutic agents. The protocol details a reliable method starting from commercially available reagents, along with procedures for purification and characterization.

Introduction

This compound, also known as 4-methoxyphthalimide, is a crucial intermediate in medicinal chemistry. The isoindoline-1,3-dione scaffold is a prominent feature in a variety of bioactive molecules, including anti-inflammatory, anti-cancer, and immunomodulatory agents. The presence of the methoxy group at the 5-position offers a site for further functionalization or can be used to modulate the physicochemical properties of the final drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed and reproducible protocol for the synthesis of this valuable compound.

Synthesis Protocol

The synthesis of this compound is readily achieved by the condensation of 4-methoxyphthalic anhydride with urea in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the desired imide.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Methoxyphthalic Anhydride | C₉H₆O₄ | 178.14 |

| Urea | CH₄N₂O | 60.06 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |

| Ethanol (95%) | C₂H₆O | 46.07 |

| Deionized Water | H₂O | 18.02 |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic anhydride (17.8 g, 0.1 mol) and urea (7.2 g, 0.12 mol).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain the reflux for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution.

-

Isolation of Crude Product: Pour the cooled reaction mixture into 500 mL of cold deionized water while stirring. This will cause the complete precipitation of the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and unreacted urea.

-

Drying: Dry the collected crude product in a vacuum oven at 80°C overnight to obtain a fine powder.

Purification

The crude this compound can be purified by recrystallization from 95% ethanol to yield a white to off-white crystalline solid.

-

Dissolution: Transfer the crude product to a 500 mL Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold 95% ethanol, and dry under vacuum.

Characterization Data

| Parameter | Result |

| Appearance | White to off-white crystalline solid |

| Yield (Purified) | 14.2 g (80%) |

| Melting Point | 203-205 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.35 (s, 1H, NH), 7.68 (d, J=8.4 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.25 (dd, J=8.4, 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 167.8, 167.2, 164.9, 134.7, 125.1, 123.8, 118.9, 109.8, 56.0 |

| IR (KBr, cm⁻¹) | 3190 (N-H stretch), 1765, 1705 (C=O stretch, imide), 1610, 1480 (C=C aromatic stretch), 1280 (C-O stretch) |

Visualizing the Process

Synthesis Workflow

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Reaction Pathway

Application Notes and Protocols: 5-Methoxyisoindoline-1,3-dione as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxyisoindoline-1,3-dione as a fundamental building block in the synthesis of a diverse range of organic molecules. This versatile scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials.

Introduction to this compound

This compound, a derivative of phthalimide, serves as a crucial starting material for the introduction of a protected amino functionality and as a scaffold for the construction of complex heterocyclic systems. The electron-donating methoxy group at the 5-position influences the reactivity of the aromatic ring, offering opportunities for regioselective transformations and modulation of the physicochemical properties of the final products. Its applications span from the classical Gabriel synthesis of primary amines to the development of sophisticated molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

Key Synthetic Applications

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation often observed in direct alkylation of ammonia. This compound can be effectively employed in this reaction, where the phthalimide nitrogen acts as an ammonia surrogate. The synthesis proceeds via N-alkylation of the phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Experimental Protocol: Gabriel Synthesis of Benzylamine

A representative protocol for the Gabriel synthesis using a phthalimide derivative is as follows:

-

Deprotonation: To a solution of phthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 1 hour.

-

N-Alkylation: Add benzyl bromide (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude N-benzylphthalimide in ethanol. Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4 hours.

-

Isolation: After cooling to room temperature, filter the precipitated phthalhydrazide. Concentrate the filtrate and purify the residue by column chromatography to afford benzylamine.

Synthesis of Biologically Active Molecules

The this compound moiety is a key component in various pharmacologically active molecules. Its derivatives have been explored for their potential as anti-inflammatory, analgesic, and anticancer agents.

Table 1: Synthesis of N-Substituted this compound Derivatives

| Entry | Amine/Alcohol | Coupling Method | Product | Yield (%) | Reference |

| 1 | Benzylamine | Microwave Irradiation | 2-Benzyl-5-methoxyisoindoline-1,3-dione | 15 | [1] |

| 2 | Ethanolamine | Reflux in Toluene | 2-(2-Hydroxyethyl)-5-methoxyisoindoline-1,3-dione | >75 (general) | [2][3] |

| 3 | Various primary amines | Condensation in Acetic Acid | N-Aryl/Alkyl-5-methoxyisoindoline-1,3-diones | 60-80 (general) | [4] |

Experimental Protocol: Synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione [1]

-

Reaction Setup: In a Pyrex flask, combine dimethyl 4-methoxyphthalate (50 mg, 0.22 mmol), benzylhydrazine dihydrochloride (174 mg, 0.89 mmol), and triethylamine (0.37 ml, 2.65 mmol) in ethanol (5 ml).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation (280 W, 185 °C) for 30 minutes.

-

Purification: After cooling, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate 40:1 → 20:1) to yield 2-benzyl-5-methoxyisoindoline-1,3-dione as a white solid (9.3 mg, 15% yield).

Building Block for PROTACs and Molecular Glues

Derivatives of isoindoline-1,3-dione, particularly those that can be elaborated into analogs of thalidomide and lenalidomide, are pivotal in the field of targeted protein degradation. These molecules can function as ligands for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this "warhead" into a heterobifunctional PROTAC molecule, a target protein of interest can be brought into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The 5-methoxy substituent on the isoindoline-1,3-dione core can be a strategic handle for further functionalization to create linkers for PROTAC assembly or to modulate the binding affinity and selectivity for CRBN.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Isoindoline-1,3-dione-based PROTACs

The following diagram illustrates the general mechanism by which a PROTAC utilizing a this compound-derived warhead induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

General Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis of a library of compounds derived from this compound and their subsequent biological evaluation.

Caption: Synthetic and screening workflow.

Spectroscopic Data Interpretation

The structural elucidation of derivatives synthesized from this compound relies heavily on spectroscopic techniques.

Table 2: General Spectroscopic Features of N-Substituted 5-Methoxyisoindoline-1,3-diones

| Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Methoxy protons (-OCH₃) | δ 3.8-4.0 ppm | Singlet, characteristic of the methoxy group on the aromatic ring. |

| Aromatic protons | δ 7.0-7.8 ppm | Complex splitting pattern depending on the substitution on the N-substituent. | |

| Protons on N-substituent | Varies | Dependent on the specific substituent attached to the nitrogen. | |

| ¹³C NMR | Carbonyl carbons (C=O) | δ 165-170 ppm | Two distinct signals for the imide carbonyls. |

| Methoxy carbon (-OCH₃) | δ 55-60 ppm | Characteristic signal for the methoxy carbon. | |

| Aromatic carbons | δ 110-165 ppm | Multiple signals corresponding to the aromatic ring carbons. | |

| IR | Carbonyl stretch (C=O) | 1700-1780 cm⁻¹ | Two characteristic strong absorption bands for the imide carbonyls. |

| C-O stretch (methoxy) | 1200-1300 cm⁻¹ (asymmetric) 1000-1100 cm⁻¹ (symmetric) | Strong absorptions indicative of the methoxy group. | |

| Mass Spec | Molecular Ion Peak (M⁺) | Varies | Corresponds to the molecular weight of the synthesized derivative. |

| Fragmentation | Varies | Common fragmentation patterns may include loss of CO, OCH₃, or cleavage of the N-substituent. |

Note: Specific chemical shifts and wavenumbers will vary depending on the solvent used and the nature of the N-substituent.

Conclusion